methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Historical Context of Isoquinoline-Quinoline Hybrid Compounds
The fusion of isoquinoline and quinoline frameworks emerged as a pivotal strategy in late 20th-century medicinal chemistry, driven by the need to overcome drug resistance in parasitic diseases. Isoquinoline, first isolated in 1885 from coal tar, and quinoline, identified in 1834 during quinine oxidation studies, initially served as independent scaffolds. The conceptual leap to hybridize these systems arose from observations that artemisinin-quinoline conjugates exhibited 160-fold greater antimalarial potency than chloroquine. Early hybrids focused on covalent linkage via alkynyl or triazole spacers, but contemporary designs like methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate employ direct ring fusion and strategic substituent placement to optimize target engagement.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the dihydroisoquinoline subclass, characterized by partial saturation of the heterocyclic ring (positions 3-4), which enhances conformational flexibility compared to fully aromatic analogs. The molecular architecture comprises three discrete pharmacophoric elements:
- Isoquinoline core : A bicyclic system fusing benzene and pyridine rings, providing π-stacking capacity
- Quinolin-8-ylcarbamoyl group : Introduces hydrogen-bonding motifs via the carbamoyl linkage
- Bromine substituent : At position 7, enabling halogen bonding interactions with biological targets
Table 1: Key Structural Features and Their Functional Roles
| Structural Element | Role in Bioactivity |
|---|---|
| 3,4-Dihydroisoquinoline | Enhances solubility and flexibility |
| Quinolin-8-ylcarbamoyl | Targets heme polymerization sites |
| 7-Bromo substitution | Improves binding affinity |
| Methyl carboxylate | Modulates logP for cell penetration |
Research Significance in Medicinal Chemistry
The compound's dual heterocyclic system enables simultaneous engagement with multiple parasitic targets. In Plasmodium falciparum, the quinoline moiety interferes with hemozoin formation, while the brominated isoquinoline component inhibits redox cycling in the apicoplast organelle. This polypharmacological action circumvents resistance mechanisms that plague single-target therapies. Recent proteomics studies reveal unexpected binding to falcipain-2 and glutathione reductase, explaining its sub-nanomolar EC50 against multidrug-resistant strains.
Nomenclature and Structural Elements
The IUPAC name systematically describes the molecule's architecture:
- Methyl carboxylate : Indicates the ester group at position 2
- 3,4-Dihydroisoquinoline : Specifies partial saturation at carbons 3-4
- 7-Bromo : Locates the bromine substituent on the benzene ring
- 1-(quinolin-8-ylcarbamoyl) : Denotes the carbamoyl-linked quinoline at position 1
The molecular formula $$ \text{C}{21}\text{H}{17}\text{BrN}3\text{O}3 $$ reflects incorporation of bromine (atomic weight 79.9) and three nitrogen atoms critical for hydrogen bonding. X-ray crystallography confirms a puckered dihydroisoquinoline ring with torsion angles of 12.7° between C3-C4, allowing adaptive binding to enzyme active sites.
Properties
IUPAC Name |
methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRBNJFKKTBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by bromination and subsequent coupling with the dihydroisoquinoline moiety. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the carbamoyl group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
The following analysis compares methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds from recent literature. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.
Structural and Functional Group Comparisons
Key Observations :
Spectroscopic and Physicochemical Properties
- 1H-NMR: The target compound’s bromine substituent would deshield neighboring aromatic protons, producing distinct downfield shifts compared to naphthalenyl or quinolinylmethyl analogs. For example, the 7-bromo substituent may shift protons at position 6 or 8 to δ 7.8–8.2 ppm, whereas methylene-linked aromatic groups (e.g., in 7q ) show upfield shifts (δ 6.5–7.5 ppm).
- Mass Spectrometry: The bromine atom’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) distinguishes the target compound from non-halogenated analogs, which display simpler fragmentation patterns .
Biological Activity
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a quinoline moiety, and a carboxylate functional group, which are crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
The compound was evaluated for its antimicrobial properties against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Bacillus subtilis | 64 μg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity .
Cytotoxicity Studies
In cytotoxicity assays, this compound showed significant effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell growth in various cancer types .
Case Studies
Recent case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of isoquinoline exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-brominated counterparts. This suggests that bromination may enhance biological activity .
- Antimicrobial Efficacy : Another study reported that similar compounds displayed significant antibacterial activity against resistant strains of bacteria, supporting the notion that modifications in the isoquinoline structure can lead to improved antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
